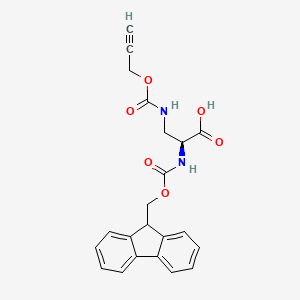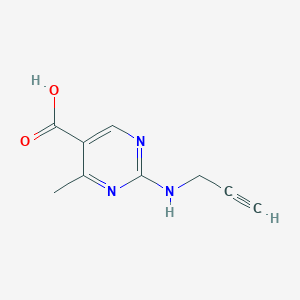
4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 1553391-58-4 . It has a molecular weight of 191.19 g/mol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid” is C9H9N3O2 . The InChI Code is 1S/C9H9N3O2/c1-3-4-10-9-11-5-7 (8 (13)14)6 (2)12-9/h1,5H,4H2,2H3, (H,13,14) (H,10,11,12) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Aplicaciones Científicas De Investigación
Application in Anti-Inflammatory Research
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
Pyrimidines, including “4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid”, are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They are being studied for their potential use in the treatment of various inflammatory conditions .
Methods of Application or Experimental Procedures
The anti-inflammatory effects of pyrimidines are typically studied using in vitro and in vivo models of inflammation . These studies often involve the administration of the pyrimidine compound to the model system, followed by the measurement of various inflammatory markers .
Results or Outcomes
Research has shown that many pyrimidines, potentially including “4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid”, exhibit potent anti-inflammatory effects . These effects are thought to be due to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Application in Antioxidant Research
Specific Scientific Field
Summary of the Application
Pyrimidines, including “4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid”, are known to exhibit antioxidant effects . They are being studied for their potential use in the treatment of various conditions caused by oxidative stress .
Methods of Application or Experimental Procedures
The antioxidant effects of pyrimidines are typically studied using in vitro models of oxidative stress . These studies often involve the administration of the pyrimidine compound to the model system, followed by the measurement of various oxidative stress markers .
Results or Outcomes
Research has shown that many pyrimidines, potentially including “4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid”, exhibit potent antioxidant effects . These effects are thought to be due to their ability to neutralize harmful free radicals .
Application in Antimicrobial Research
Specific Scientific Field
Summary of the Application
Pyrimidines, including “4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid”, are known to exhibit antimicrobial effects . They are being studied for their potential use in the treatment of various bacterial and viral infections .
Methods of Application or Experimental Procedures
The antimicrobial effects of pyrimidines are typically studied using in vitro models of infection . These studies often involve the administration of the pyrimidine compound to the model system, followed by the measurement of various infection markers .
Results or Outcomes
Research has shown that many pyrimidines, potentially including “4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid”, exhibit potent antimicrobial effects . These effects are thought to be due to their ability to inhibit the growth of harmful microorganisms .
Application in Antifungal Research
Summary of the Application
Pyrimidines, including “4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid”, are known to exhibit antifungal effects . They are being studied for their potential use in the treatment of various fungal infections .
Methods of Application or Experimental Procedures
The antifungal effects of pyrimidines are typically studied using in vitro models of fungal infection . These studies often involve the administration of the pyrimidine compound to the model system, followed by the measurement of various infection markers .
Results or Outcomes
Research has shown that many pyrimidines, potentially including “4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid”, exhibit potent antifungal effects . These effects are thought to be due to their ability to inhibit the growth of harmful fungi .
Application in Antituberculosis Research
Summary of the Application
Pyrimidines, including “4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid”, are known to exhibit antituberculosis effects . They are being studied for their potential use in the treatment of tuberculosis .
Methods of Application or Experimental Procedures
The antituberculosis effects of pyrimidines are typically studied using in vitro models of tuberculosis . These studies often involve the administration of the pyrimidine compound to the model system, followed by the measurement of various infection markers .
Results or Outcomes
Research has shown that many pyrimidines, potentially including “4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid”, exhibit potent antituberculosis effects . These effects are thought to be due to their ability to inhibit the growth of Mycobacterium tuberculosis .
Safety And Hazards
Propiedades
IUPAC Name |
4-methyl-2-(prop-2-ynylamino)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-3-4-10-9-11-5-7(8(13)14)6(2)12-9/h1,5H,4H2,2H3,(H,13,14)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXCGKYQJXOLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

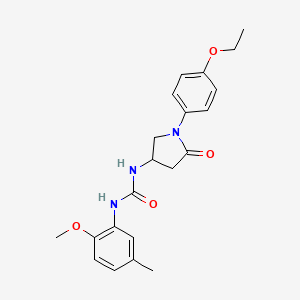
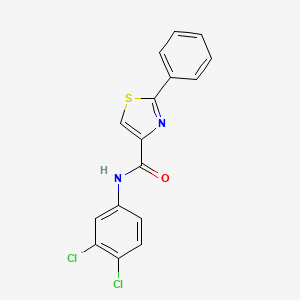
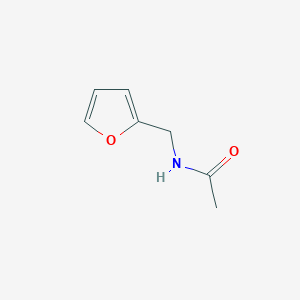

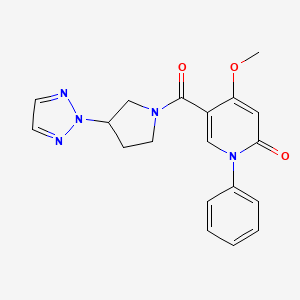
![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2734777.png)
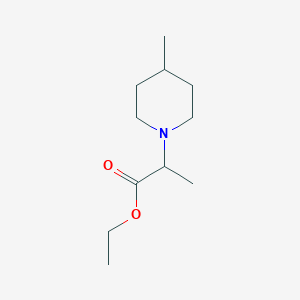
![N-(4-acetylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2734780.png)
![3-ethyl-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2734781.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2734782.png)
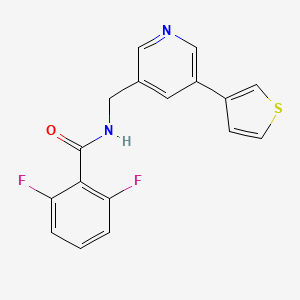
![2-(4-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2734784.png)
![Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate](/img/structure/B2734785.png)
